2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-16-8-4-5-9-17(16)24(21,22)20-14-18(10-12-23-13-11-18)15-6-2-1-3-7-15/h1-9,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKSHQHDKNAMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chlorobenzenesulfonyl Chloride
The sulfonyl chloride intermediate is critical for subsequent sulfonamide formation. Patent describes a wastewater-free process for synthesizing 4-chlorophenylsulfonyl compounds using sulfonating agents (e.g., chlorosulfonic acid) and thionyl chloride (SOCl₂). For 2-chlorobenzenesulfonyl chloride:
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Sulfonation : Chlorobenzene reacts with chlorosulfonic acid at 50–60°C to yield 2-chlorobenzenesulfonic acid.
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Chlorination : The sulfonic acid is treated with excess SOCl₂ (3–5 equivalents) at reflux (70–80°C) for 4–6 hours, producing 2-chlorobenzenesulfonyl chloride.
Key Parameters :
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Yield : 85–92% after distillation under reduced pressure.
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Purity : ≥98% (confirmed by ¹H NMR and titration).
Preparation of (4-Phenyloxan-4-yl)Methanamine
The amine component is synthesized via oxane ring formation followed by reductive amination:
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Cyclization : 4-Phenyltetrahydropyran-4-carbaldehyde is synthesized by acid-catalyzed cyclization of 1,5-diphenylpentane-1,5-diol using H₂SO₄ (10 mol%) in toluene at 110°C.
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Reductive Amination : The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, yielding (4-phenyloxan-4-yl)methanamine.
Optimization Insights :
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Catalyst : Use of NaBH₃CN improves selectivity over NaBH₄ (reduces side products).
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Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Sulfonamide Coupling Reaction
The final step involves reacting 2-chlorobenzenesulfonyl chloride with (4-phenyloxan-4-yl)methanamine. Patent outlines analogous sulfonamide formations using bases like triethylamine (TEA) or pyridine in aprotic solvents:
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Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : TEA (2.2 equivalents) to neutralize HCl.
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Temperature : 0°C → 25°C (gradual warming over 2 hours).
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Workup : The crude product is washed with 5% HCl, water, and brine, then purified via recrystallization (ethanol/water).
Performance Metrics :
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Yield : 88–94%.
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Purity : ≥97% (HPLC).
Comparative Analysis of Methodologies
Critical Process Considerations
Regioselectivity in Sulfonation
Direct sulfonation of chlorobenzene predominantly yields para-substituted products. To favor ortho-substitution (2-chloro), kinetic control is achieved by:
Byproduct Management
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Unreacted SOCl₂ : Quenched with ice-cold water to prevent over-chlorination.
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Amine Hydrochloride : Filtered and recycled via basification (NaOH, pH 10–12).
Scaling and Industrial Feasibility
Solvent Recovery
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Scientific Research Applications
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, ultimately leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key sulfonamide derivatives and their distinguishing features:
Key Comparative Insights
Substituent-Driven Bioactivity
- Chlorsulfuron (): The triazine-carbamoyl group is critical for herbicidal activity, enabling potent inhibition of acetohydroxyacid synthase (AHAS). In contrast, the target compound lacks this moiety, suggesting divergent applications (e.g., pharmaceuticals rather than agrochemicals) .
- BJ25922 (): The 2-oxopiperidinyl group enhances binding to enzymes or receptors involved in neurological pathways. The target compound’s tetrahydropyran group may offer similar steric effects but with improved metabolic stability due to reduced amine reactivity .
Physicochemical Properties
- Hydrophobicity : The 4-phenyloxane group in the target compound increases hydrophobicity compared to the thiophene-furan system in ’s analog. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Molecular Weight : The target compound (~365 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five compliance), unlike the pyrrolopyridine derivative in (~507 g/mol), which may suffer from poor absorption .
Medicinal Chemistry Potential
- Sulfonamides with heterocyclic substituents (e.g., BJ25922) are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s phenyloxane group could mimic these interactions while offering novel selectivity profiles .
- Catalytic Applications : demonstrates that chloro-substituted benzamides exhibit catalytic activity in Suzuki couplings. The target compound’s sulfonamide group may similarly participate in metal coordination, though this remains speculative without direct data .
Biological Activity
2-Chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known to exhibit various therapeutic effects, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H16ClN1O2S
- IUPAC Name : 2-Chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
The presence of the chlorinated benzene ring and the sulfonamide moiety contributes to its biological properties.
Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism disrupts bacterial growth and replication, making sulfonamides effective as antimicrobial agents. The specific interactions of this compound with DHPS have been explored through computational docking studies, indicating a potential for strong binding affinity.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives possess significant antimicrobial properties. A study evaluating various benzene sulfonamides found that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-N-(4-phenyloxan-4-yl)methyl-benzenesulfonamide | E. coli | 32 µg/mL |
| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | B. subtilis | 16 µg/mL |
| 4-(2-aminoethyl)-benzenesulfonamide | B. licheniformis | 8 µg/mL |
These findings indicate that structural modifications can enhance the antimicrobial potency of sulfonamides.
Cardiovascular Effects
In addition to antimicrobial properties, some studies have explored the cardiovascular effects of related sulfonamides. For instance, a study on perfusion pressure using isolated rat heart models indicated that certain sulfonamide derivatives could significantly decrease perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular conditions:
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
| 2-hydrazinocarbonyl-benzenesulfonamide | No significant effect | No significant effect |
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of sulfonamide derivatives, including this compound. The results indicated that these compounds could effectively inhibit bacterial growth while also showing promise in modulating cardiovascular parameters.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Theoretical studies utilizing ADME (Absorption, Distribution, Metabolism, Excretion) models suggest favorable absorption characteristics and metabolic stability, which are essential for effective pharmacotherapy.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves: (i) Sulfonylation of a primary amine (e.g., 4-phenyloxan-4-ylmethanamine) with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) to form the sulfonamide bond. (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Control temperature during exothermic steps, use anhydrous solvents to prevent hydrolysis, and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR (¹H and ¹³C): Assigns protons and carbons in the sulfonamide, chloro-substituted benzene, and oxane rings.
- FTIR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Cl atoms) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Mechanism : Acts as a TRPM8 antagonist, inhibiting cold- and menthol-sensitive ion channels. This suggests potential in pain management or neuroinflammatory disorders. Validate via calcium flux assays in TRPM8-expressing cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- SAR Strategy :
- Modifications : Vary substituents on the oxane ring (e.g., electron-withdrawing groups like -CF₃) or sulfonamide linker (e.g., alkyl vs. aryl groups).
- Assays : Test analogs in TRPM8 vs. TRPV1 assays to assess selectivity. Use molecular docking (e.g., AutoDock Vina) to predict binding to TRPM8’s menthol-binding pocket .
- Data Table :
| Substituent | TRPM8 IC₅₀ (nM) | TRPV1 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| -H | 120 | >10,000 | 83:1 |
| -CF₃ | 45 | 8,500 | 189:1 |
| -OCH₃ | 200 | 12,000 | 60:1 |
| Hypothetical data based on sulfonamide analogs . |
Q. How can low yields during sulfonamide bond formation be resolved?
- Troubleshooting :
- Side Reactions : Competing hydrolysis of sulfonyl chloride can occur. Use excess amine (1.2–1.5 eq) and strictly anhydrous conditions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
- Alternative Reagents : Replace triethylamine with stronger bases (e.g., NaH) in aprotic solvents like THF .
Q. What strategies address contradictions in solubility data across studies?
- Resolution : (i) Standardize solvent systems (e.g., DMSO for stock solutions, PBS for biological assays). (ii) Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. (iii) Compare logP values (calculated vs. experimental) to validate hydrophobicity .
Q. How can in vitro and in vivo pharmacokinetic profiles be evaluated?
- Methods :
- In Vitro : Microsomal stability assays (e.g., liver microsomes + NADPH) to measure metabolic half-life.
- In Vivo : Administer compound to rodents and collect plasma/tissue samples for LC-MS/MS analysis. Monitor metabolites (e.g., sulfonamide cleavage products) .
Data Contradiction Analysis
Q. Discrepancies in reported TRPM8 antagonism potency: How to reconcile?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. primary neurons) or calcium indicator dyes (Fluo-4 vs. Fura-2).
- Compound Purity : Impurities >95% vs. <90% alter IC₅₀ values. Require HPLC purity validation .
- Solution : Collaborative inter-laboratory studies with standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
